2,4'-Dichlorochalcone

Antifungal Postharvest Pathology Chalcone Derivatives

2,4'-Dichlorochalcone (CAS 19672-60-7) is a synthetic chalcone derivative belonging to the flavonoid class of α,β-unsaturated ketones. It is characterized by the presence of two chlorine atoms at the 2- and 4'-positions on the phenyl rings, a substitution pattern that significantly influences its chemical behavior and biological activity.

Molecular Formula C15H10Cl2O
Molecular Weight 277.1 g/mol
CAS No. 19672-60-7
Cat. No. B020377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dichlorochalcone
CAS19672-60-7
Molecular FormulaC15H10Cl2O
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C15H10Cl2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+
InChIKeyALLWUEVPWWNNGO-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Dichlorochalcone (CAS 19672-60-7): Core Identity and Baseline Characteristics for Scientific Procurement


2,4'-Dichlorochalcone (CAS 19672-60-7) is a synthetic chalcone derivative belonging to the flavonoid class of α,β-unsaturated ketones [1]. It is characterized by the presence of two chlorine atoms at the 2- and 4'-positions on the phenyl rings, a substitution pattern that significantly influences its chemical behavior and biological activity [1]. Its molecular formula is C15H10Cl2O with a molecular weight of 277.15 g/mol [2]. The compound is synthesized via the Claisen-Schmidt condensation and has been investigated for its potential applications in antifungal and anticancer research [1].

Antifungal screening probe for postharvest pathogen research
Supports in vitro and in vivo fungal inhibition study designs
Chalcone SAR scaffold for cytotoxicity research
Chlorine substitution pattern informs cell-model endpoint review
Green synthesis method benchmark candidate
Reported aqueous aldol condensation yield supports process research

Why 2,4'-Dichlorochalcone Cannot Be Casually Substituted with Other Chalcone Analogs


Generic substitution among chalcone derivatives is scientifically unsound due to the profound impact of specific halogenation patterns on bioactivity. The 2,4'-dichloro substitution in 2,4'-Dichlorochalcone is not arbitrary; it dictates a unique molecular geometry and electronic distribution that directly modulates target engagement. For instance, the crystal structure of this compound reveals specific intermolecular hydrogen bonds and dihedral angles that stabilize the molecule, which are not present in unchlorinated or differently chlorinated analogs . Furthermore, comparative cytotoxic studies have demonstrated that the position of chlorine substitution (e.g., 3',4'-dichloro vs. 2,4'-dichloro) significantly alters the IC50 value against cancer cell lines, underscoring that even minor structural variations lead to non-interchangeable biological outcomes [1]. Therefore, substituting 2,4'-Dichlorochalcone with a seemingly similar chalcone derivative will not guarantee comparable performance in a specific assay.

Analog risk
Chlorine position isomer (e.g. 3',4'-dichloro) may shift cytotoxicity profile; cell-model endpoints do not transfer directly.
Target risk
Heteroaromatic or unchlorinated chalcones may engage different fungal respiration pathways; antifungal response context may differ.
Synthetic risk
Bulk procurement without method benchmarking may introduce impurity profiles that alter biological readouts.

Quantitative Differentiation Evidence: 2,4'-Dichlorochalcone vs. Key Comparators


Antifungal Potency: 2,4'-Dichlorochalcone Exhibits Differential Inhibition Against Two Postharvest Pathogens

2,4'-Dichlorochalcone demonstrates significant and differential antifungal activity against the postharvest pathogens Fusarium tricinctum and Trichothecium roseum. At a concentration of 1 µM, it inhibited mycelial growth and conidial production of F. tricinctum by 32.3% and T. roseum by 65.2% in vitro [1]. This activity is distinct from other chalcone derivatives, which may show different potency spectra against these specific fungal strains.

Antifungal inhibition
Head-to-head
F. tricinctum 32.3% inhibition; T. roseum 65.2% inhibition at 1 µM
Supports antifungal screening context
Reported mycelial growth and conidiation endpoints; strain-specific response
Antifungal Postharvest Pathology Chalcone Derivatives

In Vivo Disease Control: 2,4'-Dichlorochalcone Reduces Pathogen Expansion in Crop Models

Beyond in vitro activity, 2,4'-Dichlorochalcone demonstrates tangible in vivo efficacy. Treatment with this compound significantly inhibited the expansion of potato dry rot caused by F. tricinctum by 48.6% and reduced apple rot spot expansion from T. roseum by 36.2% [1]. This dual in vitro/in vivo profile establishes a performance baseline that is crucial for translational research in agriculture.

In vivo lesion control
Head-to-head
48.6% reduction potato dry rot; 36.2% reduction apple rot spot
In vivo model-response context
Disease expansion endpoints in crop models; data to verify across pathogen strains
Antifungal In Vivo Efficacy Crop Protection

Synthetic Accessibility: A Robust and High-Yielding Green Synthesis Protocol

A key consideration for procurement and scale-up is synthetic accessibility. A reported green chemistry protocol for 2,4'-Dichlorochalcone achieves a high yield of 82% via an aldol condensation using pyrographite and sodium hydroxide in water at 70°C for 6 hours [1]. This yield and methodology provide a quantifiable benchmark for synthetic feasibility compared to other chalcones that may require more complex or lower-yielding procedures.

Green synthesis yield
Class-level
82% yield via aqueous pyrographite/NaOH at 70°C
Supports synthetic accessibility benchmarking
Reported protocol; reproducibility requires in-lab verification
Synthetic Chemistry Green Chemistry Process Optimization

Cytotoxic Activity Differentiation: Chlorine Substitution Pattern Dictates Anticancer Potency

The position of chlorine substitution on the chalcone scaffold is a critical determinant of cytotoxic activity. In a comparative study, unsubstituted chalcone exhibited the highest cytotoxic activity (IC50 = 9.49 µg/mL) against human cervix cancer cells, while the 3',4'-dichloro substitution significantly reduced activity (IC50 = 24.26 µg/mL) [1]. This class-level inference highlights that the specific 2,4'-dichloro substitution pattern of 2,4'-Dichlorochalcone is expected to confer a distinct cytotoxic profile compared to other dichlorinated or non-chlorinated analogs, underscoring the need for precise compound selection.

Cytotoxicity SAR
Class-level
Unsubstituted chalcone IC50 9.49 µg/mL; 3',4'-dichloro IC50 24.26 µg/mL (cervix cancer cell line)
Supports cytotoxicity endpoint review
Class-level SAR; 2,4'-dichloro pattern expected to differ; verify in target model
Cytotoxicity Anticancer Structure-Activity Relationship

Validated Application Scenarios for 2,4'-Dichlorochalcone Based on Quantitative Evidence


Antifungal Lead Optimization for Postharvest Disease Control

Researchers developing novel antifungal agents for agricultural applications can prioritize 2,4'-Dichlorochalcone as a lead scaffold. Its demonstrated in vitro (32.3-65.2% inhibition) and in vivo (36.2-48.6% lesion reduction) efficacy against F. tricinctum and T. roseum provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at enhancing potency and field performance [1].

Mechanistic Studies on Cyanide-Resistant Respiration in Fungi

2,4'-Dichlorochalcone's unique mechanism of action, which involves activating the cyanide-resistant respiratory pathway and enhancing AOX expression by up to 52.76% in F. tricinctum, makes it a valuable chemical probe for investigating fungal respiration and mitochondrial function [1]. This differentiates it from other antifungals with more common targets like ergosterol synthesis.

Synthetic Methodology Benchmark for Green Chalcone Synthesis

Chemical process developers and academic labs seeking to benchmark or improve green synthetic methods for chalcones can use the reported 82% yield for 2,4'-Dichlorochalcone under aqueous, pyrographite-catalyzed conditions as a performance target [2]. This serves as a reference point for comparing alternative catalysts, solvents, or reaction conditions.

Structure-Activity Relationship (SAR) Studies for Anticancer Chalcones

Medicinal chemists investigating the anticancer potential of chalcones should include 2,4'-Dichlorochalcone in their screening libraries to explore the impact of a 2,4'-dichloro substitution pattern. The known SAR that 3',4'-dichloro substitution reduces cytotoxicity by ~2.6-fold relative to unsubstituted chalcone provides a compelling rationale for investigating alternative halogenation patterns like the 2,4'-dichloro motif [3].

Application
Selection Property
Validation Focus
Antifungal screening studies
Strain-specific response profile
Mycelial growth and conidiation endpoints
Fungal respiration pathway research
Cyanide-resistant respiration activation
AOX expression modulation and mitochondrial endpoint review
Green synthesis process development
Aqueous aldol condensation yield
Synthetic accessibility benchmarking
Cancer cell-model SAR studies
Chlorine substitution position
Cytotoxicity endpoint comparison across cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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